N-((1H-benzo[d]imidazol-2-yl)methyl)-6-ethoxypyrimidine-4-carboxamide
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Overview
Description
N-((1H-benzo[d]imidazol-2-yl)methyl)-6-ethoxypyrimidine-4-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives
Mechanism of Action
Target of Action
Similar compounds containing the 1h-benzo[d]imidazol-2-yl moiety have been reported to inhibit ck1δ, a member of the casein kinase 1 (ck1) family . CK1 is a highly conserved ubiquitously expressed serine/threonine protein kinase family involved in various cellular processes .
Mode of Action
Compounds with a similar structure have been found to bind to their target proteins and inhibit their activity . For instance, certain benzimidazole derivatives have been identified as potent inhibitors of CK1δ .
Biochemical Pathways
Ck1δ, a potential target of similar compounds, is involved in the regulation of many different cellular processes such as canonical wnt signaling, dna damage response, cell cycle progression, apoptosis, and chromosome segregation .
Result of Action
Similar compounds have been reported to exhibit cytotoxic effects against different cancer cell lines . Additionally, certain benzimidazole derivatives have been found to inhibit the proliferation of tumor cell lines in a dose and cell line-specific manner .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-6-ethoxypyrimidine-4-carboxamide typically involves multi-step reactionsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-((1H-benzo[d]imidazol-2-yl)methyl)-6-ethoxypyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Alkyl halides, often in the presence of a base like K2CO3.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted benzimidazole derivatives with various alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of optoelectronic materials and nonlinear optical materials
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
- 2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl derivatives
Uniqueness
N-((1H-benzo[d]imidazol-2-yl)methyl)-6-ethoxypyrimidine-4-carboxamide stands out due to its unique combination of a benzimidazole ring and a pyrimidine carboxamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as an anticancer agent further highlight its uniqueness .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-6-ethoxypyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-2-22-14-7-12(17-9-18-14)15(21)16-8-13-19-10-5-3-4-6-11(10)20-13/h3-7,9H,2,8H2,1H3,(H,16,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVWTDPTDWNUOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NCC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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